molecular formula C18H25N3O4 B5348390 ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate

ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate

货号 B5348390
分子量: 347.4 g/mol
InChI 键: XDWLEOVLZLFPCT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate, commonly known as EDP-239, is a novel small molecule drug that has been developed for the treatment of various neurological disorders. This compound belongs to the class of benzamide derivatives and acts as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).

作用机制

EDP-239 acts as a selective inhibitor of ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate, an enzyme that is primarily expressed in the brain. This compound is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting this compound, EDP-239 increases the levels of cAMP and cGMP, leading to the modulation of various neurotransmitter systems and the improvement of cognitive function.
Biochemical and Physiological Effects:
EDP-239 has been shown to modulate various neurotransmitter systems, including dopamine, glutamate, and acetylcholine, which are involved in the regulation of cognitive function. The drug has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.

实验室实验的优点和局限性

One of the main advantages of EDP-239 is its selectivity for ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate, which reduces the risk of off-target effects. However, the drug has a relatively short half-life, which may limit its efficacy in some applications. Additionally, the synthesis of EDP-239 is complex and requires multiple steps, which may limit its availability and increase its cost.

未来方向

Despite the promising results of preclinical and clinical studies, there is still much to be learned about the potential therapeutic applications of EDP-239. Future research should focus on elucidating the molecular mechanisms underlying the drug's effects, identifying potential biomarkers of response, and optimizing the dosing regimen to maximize its efficacy. Additionally, the development of more efficient and cost-effective synthesis methods may increase the availability and affordability of EDP-239 for research and clinical applications.

合成方法

The synthesis of EDP-239 involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with ethyl chloroformate to yield ethyl 4-aminobenzoate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding N,N-dimethylaminoethyl ester. The final step involves the reaction of this intermediate with 4-piperidone hydrochloride to yield EDP-239.

科学研究应用

EDP-239 has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, Huntington's disease, Parkinson's disease, and Alzheimer's disease. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials.

属性

IUPAC Name

ethyl 4-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-4-25-17(23)14-5-7-15(8-6-14)19-16(22)13-9-11-21(12-10-13)18(24)20(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWLEOVLZLFPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。